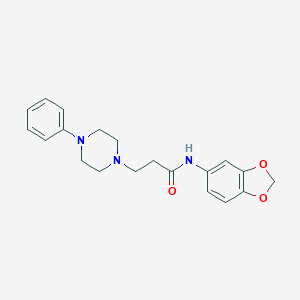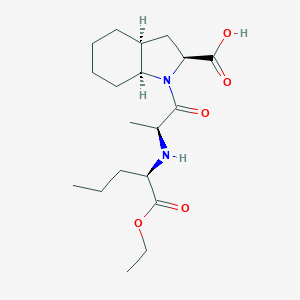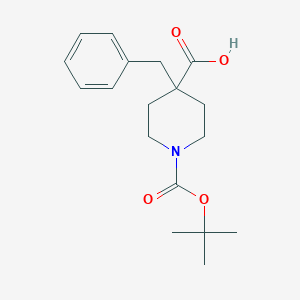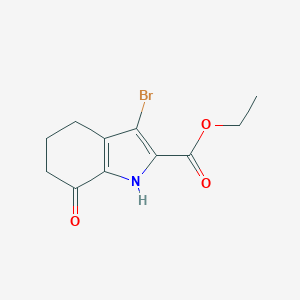
N-(3-chloro-4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)benzamide, also known as CMNB, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical and biological properties.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methylphenyl)benzamide is still not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-methylphenyl)benzamide is its ability to exhibit multiple biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of N-(3-chloro-4-methylphenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several areas of future research for N-(3-chloro-4-methylphenyl)benzamide. One potential direction is to investigate its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use as a treatment for cancer, given its ability to inhibit the activity of enzymes such as COX-2. Additionally, future research could focus on improving the solubility of N-(3-chloro-4-methylphenyl)benzamide, which could make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)benzamide involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with aniline to produce N-(3-chloro-4-methylphenyl)benzamide. The purity of the compound is typically confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)benzamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use as a treatment for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
10286-78-9 |
|---|---|
Product Name |
N-(3-chloro-4-methylphenyl)benzamide |
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.7 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI Key |
APLQVPPMTCVSKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |
Other CAS RN |
10286-78-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)



![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)





